molecular formula C11H11Cl2NO3S B1323168 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride CAS No. 361392-60-1

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride

Cat. No.: B1323168
CAS No.: 361392-60-1
M. Wt: 308.2 g/mol
InChI Key: FOWBGGZXVDIAFH-UHFFFAOYSA-N
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Description

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is a chemical compound with the molecular formula C11H11Cl2NO3S It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings

Scientific Research Applications

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride typically involves the following steps:

  • Formation of Benzoxazole Ring: : The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through a cyclization process, resulting in the formation of the benzoxazole ring.

  • Introduction of Tert-butyl and Chlorine Groups: : The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides. The chlorine atom can be introduced through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

  • Sulfonylation: : The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the benzoxazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:

  • Substitution Reactions: : The chlorine atom in the benzoxazole ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

  • Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

  • Hydrolysis: : The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for oxidation and reduction reactions.

    Hydrolysis: Hydrolysis reactions are typically carried out in aqueous acidic or basic conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted benzoxazole derivatives.

    Oxidation and Reduction Reactions: The major products are oxidized or reduced derivatives of the original compound.

    Hydrolysis: The major product is the corresponding sulfonic acid derivative.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the modification of the target molecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butylbenzoxazole-7-sulfonyl chloride
  • 6-Chlorobenzoxazole-7-sulfonyl chloride
  • 2-Tert-butyl-6-chlorobenzoxazole

Comparison

2-Tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride is unique due to the presence of both tert-butyl and chlorine substituents on the benzoxazole ring, as well as the sulfonyl chloride group. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in research and industry. In comparison, similar compounds may lack one or more of these functional groups, resulting in different chemical behavior and applications.

Properties

IUPAC Name

2-tert-butyl-6-chloro-1,3-benzoxazole-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c1-11(2,3)10-14-7-5-4-6(12)9(8(7)17-10)18(13,15)16/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWBGGZXVDIAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634249
Record name 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361392-60-1
Record name 2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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